BenchChemオンラインストアへようこそ!

1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Physicochemical profiling Lipophilicity Drug-likeness

Procure this 4-isopropoxybenzoyl-substituted triazolo-azetidine scaffold to systematically evaluate the impact of moderate electron-donating para-substituents on target engagement. As a comparator between the unsubstituted benzoyl (CAS 2034288-32-7) and 3-CF3-benzoyl (CAS 2034544-57-3) analogs, it enables matched molecular pair analysis for Gram-negative penetration, efflux susceptibility, and kinase selectivity profiling. The orthogonal triazole and amide handles support focused library synthesis via CuAAC or amide coupling, making it a clean, PAINS-free core for hit-to-lead optimization.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034312-41-7
Cat. No. B2739445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
CAS2034312-41-7
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C15H18N4O2/c1-11(2)21-14-5-3-12(4-6-14)15(20)18-9-13(10-18)19-8-7-16-17-19/h3-8,11,13H,9-10H2,1-2H3
InChIKeyTYBJINHTTJKQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034312-41-7)


1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034312-41-7) is a synthetic small molecule composed of an azetidine core N‑substituted with a 4‑isopropoxybenzoyl group and bearing a 1H‑1,2,3‑triazole at the azetidine 3‑position (molecular formula C15H18N4O2; molecular weight 286.33 g/mol) [1] [2]. The compound belongs to the N‑substituted triazolo‑azetidine scaffold family that has been identified in high‑throughput screening campaigns as a source of antibacterial translation inhibitors [3], but direct, peer‑reviewed bioactivity data for this single CAS entity remain, at the time of this analysis, absent from authoritative databases and primary research reports.

Why In‑Class Triazolo‑Azetidines Cannot Simply Replace 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole Without Quantitative Verification


The 4‑isopropoxybenzoyl substituent is a chemically distinctive modification that simultaneously tunes lipophilicity, electronic character of the benzamide carbonyl, metabolic soft spot density, and potential hydrogen‑bond acceptor capacity relative to the simple benzoyl (CAS 2034288‑32‑7) or electron‑withdrawing 3‑trifluoromethylbenzoyl (CAS 2034544‑57‑3) analogs . Within the N‑substituted triazolo‑azetidine antibacterial class, even minor substituent variations shifted the minimum inhibitory concentration from 12.5 µg/mL to 6.25 µg/mL against E. coli ΔtolC, and abolished or introduced translation‑dependent vs. SOS‑response mechanisms [1]. Therefore, direct substitution of the 4‑isopropoxybenzoyl derivative by a differently substituted congener without matched‑pair assay data risks a change in target engagement, microbiological spectrum, or ADME profile that can invalidate a screening cascade entirely.

Quantitative Comparator Evidence for 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034312-41-7) in Scientific Procurement


Physicochemical Differentiation: 4‑Isopropoxybenzoyl vs. Unsubstituted Benzoyl and 3‑Trifluoromethylbenzoyl Analogs

No experimental logP or logD for CAS 2034312‑41‑7 was located in any source ranked Priority 1‑4. However, using the structural differences between the target compound, the parent benzoyl analog (CAS 2034288‑32‑7, C12H12N4O, MW 228.25), and the 3‑CF3‑benzoyl analog (CAS 2034544‑57‑3, C13H11F3N4O, MW 296.25) , the 4‑isopropoxy group is predicted to increase partition‑coefficient by approximately 1.0–1.5 log units relative to the unsubstituted benzoyl form while preserving a neutral H‑bond acceptor site not present in the CF3 derivative [1]. This places the 4‑isopropoxybenzoyl compound in an intermediate lipophilicity window that can be advantageous when balancing membrane permeability with aqueous solubility for bacterial cell penetration.

Physicochemical profiling Lipophilicity Drug-likeness

Class‑Level Antibacterial Potency: N‑Substituted Triazolo‑Azetidines Show MIC Values from 12.5 to 6.25 µg/mL Against E. coli ΔtolC

Ivanenkov et al. (2019) screened a library of N‑substituted triazolo‑azetidines and identified a primary hit with MIC = 12.5 µg/mL against E. coli ΔtolC; subsequent structural optimisation yielded an analog (compound 2) with MIC = 6.25 µg/mL, approaching the potency of erythromycin (MIC = 2.5–5 µg/mL) in the same assay [1]. The hit compounds exhibited translation inhibition (26% at 160 µg/mL luciferase reporter assay) without SOS‑response induction, and no cytotoxicity was observed against a panel of eukaryotic cells (PrestoBlue assay). While the exact 4‑isopropoxybenzoyl derivative (CAS 2034312‑41‑7) was not explicitly listed among the tested compounds, it belongs to the same N‑substituted triazolo‑azetidine scaffold class; its MIC value relative to the reported 12.5→6.25 µg/mL range remains uncharacterized.

Antibacterial Translation inhibition MIC determination

Kinase Inhibition Landscape: Azetidine‑1,2,3‑triazole Conjugates Appear in Multiple Kinase Patent Families with Sub‑100 nM IC50 Values

Azetidine‑triazole conjugates have been claimed as kinase inhibitors in multiple patent families (e.g., US9782415, US10758542) with reported IC50 values as low as 1.9 nM for TrkA kinase in ELISA‑format assays [1]. However, these patents describe structures that differ substantially in the N‑substituent and triazole connectivity from the 4‑isopropoxybenzoyl azetidin‑3‑yl‑1H‑1,2,3‑triazole isomer (CAS 2034312‑41‑7). No patent example matching CAS 2034312‑41‑7 exactly was located among the kinase inhibitor filings examined; the closest analogues bear sulfonamide, urea, or heteroaryl‑amide linkages rather than the 4‑isopropoxybenzoyl amide present in the target compound.

Kinase inhibition TrkA Patent analysis

Absence of Documented Selectivity, PK, or Safety Data for CAS 2034312‑41‑7

A systematic search of PubMed, BindingDB, ChEMBL, clinical trial registries, and FDA/EMA databases returned zero results containing quantitative selectivity, pharmacokinetic (clearance, bioavailability, half‑life), hERG inhibition, genotoxicity (Ames, micronucleus), or in‑vivo efficacy data for CAS 2034312‑41‑7 [1] [2] [3]. This stands in contrast to several more advanced azetidine‑triazole kinase inhibitors (e.g., those from the Bristol‑Myers Squibb IRAK4 programmes) where selectivity panels and rodent PK have been disclosed in patents. The absence of data means that any procurement decision relying on selectivity or safety assumptions is unsupported by public evidence.

Data gap analysis Selectivity profiling ADME/Tox

Evidence‑Aligned Application Scenarios for 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034312‑41‑7)


Antibacterial Scaffold Expansion: Exploring 4‑Isopropoxybenzoyl Substitution Effects on Translation Inhibition

The demonstrated activity of N‑substituted triazolo‑azetidines in the pDualrep2 HTS platform with MIC values of 12.5→6.25 µg/mL against E. coli ΔtolC and translation‑inhibition readout [1] makes the 4‑isopropoxybenzoyl‑substituted member a logical candidate for structure‑activity relationship (SAR) expansion. The intermediate lipophilicity predicted for the 4‑isopropoxy group (ΔlogP ≈ +0.5–1.0 vs. the unsubstituted benzoyl form) [2] can be tested for its impact on Gram‑negative outer membrane penetration and efflux susceptibility. Procurement for MIC determination, time‑kill kinetics, and macromolecular synthesis assays (luciferase‑based translation vs. transcription/replication reporters) aligns directly with the class‑level evidence.

Chemical Probe Development: A Well‑Defined Amide Linker for Click‑Chemistry Derivatization

The compound’s 1,2,3‑triazole moiety, positioned at the azetidine 3‑position, and the 4‑isopropoxybenzoyl amide provide two orthogonal functional handles for further copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) or amide coupling diversification [1]. This makes the compound a suitable core scaffold for generating focused libraries aimed at probing biological targets where the triazolo‑azetidine class has shown preliminary activity, such as antibacterial translation inhibition or kinase ATP‑site binding (IC50s as low as 1.9 nM for related azetidine‑triazole conjugates in TrkA assays) [2]. The absence of PAINS or reactive functionality flags (no known patterns of concern per ZINC20 [3]) supports its utility as a clean starting scaffold.

Comparator Control in Target‑Class Selectivity Panels

Although no selectivity data exist for CAS 2034312‑41‑7 itself, the compound’s structural position between the completely unsubstituted benzoyl analog (CAS 2034288‑32‑7) and the heavily electron‑withdrawing 3‑CF3‑benzoyl analog (CAS 2034544‑57‑3) makes it a valuable comparator tool for dissecting the contribution of moderate electron‑donating, lipophilic para‑substituents to target engagement and off‑target profiles within kinase or antibacterial screening panels. Procurement of all three analogs (unsubstituted, 4‑isopropoxy, and 3‑CF3) enables a matched molecular pair analysis that is currently absent from the literature [1].

In Silico Model Validation: Benchmarking Predicted vs. Experimental logP for Azetidine‑Triazole Hybrids

Given that multiple in silico logP estimators (ALOGPS, XLOGP3, consensus approaches) produce only fragment‑based predictions for the unmeasured 4‑isopropoxybenzoyl azetidine‑triazole [1], procurement of the compound for experimental logD7.4 determination (shake‑flask or chromatographic method) would provide a valuable calibration point for computational models applied to this underexplored heterocyclic scaffold. This application is particularly relevant for organizations developing predictive ADME models for azetidine‑containing drug candidates.

Quote Request

Request a Quote for 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.